AA41612 AA41612 Novel antagonist of melanopsin-mediated phototransduction; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006543
InChI: InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
SMILES: COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
Molecular Formula: C12H15Cl2NO3S
Molecular Weight: 324.2 g/mol

AA41612

CAS No.:

Cat. No.: VC0006543

Molecular Formula: C12H15Cl2NO3S

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

AA41612 -

Molecular Formula C12H15Cl2NO3S
Molecular Weight 324.2 g/mol
IUPAC Name 1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Standard InChI Key FEMVYIQDVGQFBA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
Canonical SMILES COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl

Chemical and Structural Properties

AA41612 is a synthetic sulfonamide derivative characterized by a piperidine ring linked to a dichloromethoxy phenyl group. Its structural specificity enables selective interaction with melanopsin’s active site. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H15Cl2NO3S\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{NO}_3\text{S}
Molecular Weight324.22 g/mol
Solubility10 mM in DMSO
Purity≥98.81% (HPLC)
Storage-20°C for long-term stability

Nuclear magnetic resonance (1H NMR) and high-performance liquid chromatography (HPLC) analyses confirm structural consistency and high purity . The compound’s stability in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays, while its reversible binding kinetics allow for precise temporal control in experimental settings .

Mechanism of Action

AA41612 acts as a competitive antagonist of melanopsin, a G protein-coupled receptor (GPCR) expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs). Melanopsin absorbs light maximally at ~480 nm and signals through the Gq_q/11 pathway, triggering calcium influx and membrane depolarization . AA41612 disrupts this cascade by binding to melanopsin’s retinal-binding pocket, thereby blocking the conformational changes required for phototransduction.

Key Pharmacodynamic Data

  • IC50_{50}: 15.8 nM (CHO cells expressing Opn4) , 20 nM (Xenopus oocytes) .

  • Binding Affinity: Kd=0.28nMK_d = 0.28 \, \text{nM}, Bmax=2.9pmoles/mg proteinB_{\text{max}} = 2.9 \, \text{pmoles/mg protein} in light-exposed CHO-Opn4 membranes .

  • Selectivity: >10,000-fold selectivity over 74 common biological targets, including rhodopsin and cone opsins .

In electrophysiological assays, pre-incubation with AA41612 dose-dependently attenuates melanopsin-mediated photocurrents, with complete inhibition observed at 1 µM . Notably, this effect is reversible upon washout, highlighting its utility in time-resolved studies.

Pharmacological Effects

In Vitro Activity

In CHO cells expressing recombinant mouse melanopsin, AA41612 inhibits light-induced calcium flux with an IC50_{50} of 665 nM . This discrepancy in potency compared to electrophysiological assays (IC50_{50} = 15.8–20 nM) may reflect differences in assay sensitivity or downstream signaling amplification . Radioligand displacement assays using [3H]2-AA41612 further validate its high-affinity binding to melanopsin-expressing membranes .

In Vivo Efficacy

AA41612 crosses the blood-retinal barrier and modulates melanopsin-dependent behaviors in murine models:

  • Pupillary Light Reflex (PLR): Topical application (10 µM) reduces constriction amplitude by 70% under melanopsin-activating light (480 nm) .

  • Light Aversion: Systemic administration (10 mg/kg) decreases light avoidance in light-sensitive mice, mimicking phenotypes observed in melanopsin-knockout models .

  • Circadian Rhythm: Chronic infusion (5 µg/day) phase-shifts locomotor activity rhythms in constant darkness, confirming melanopsin’s role in entrainment .

Research Applications and Future Directions

AA41612 is indispensable for probing melanopsin’s role in physiology and disease. Recent applications include:

  • Circuit Mapping: Tracing ipRGC projections to the suprachiasmatic nucleus and olivary pretectal nucleus .

  • Drug Discovery: Serving as a scaffold for developing melanopsin antagonists with improved blood-brain barrier penetration .

Future studies should address:

  • Clinical Translation: Formulating AA41612 for topical ocular delivery to minimize systemic exposure.

  • Target Validation: Assessing efficacy in primate models to bridge rodent-human differences in melanopsin expression.

  • Combination Therapies: Pairing with calcitonin gene-related peptide (CGRP) inhibitors for migraine prophylaxis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator